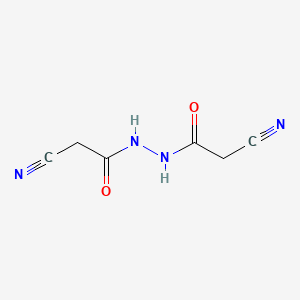

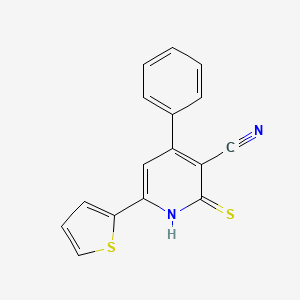

![molecular formula C22H21N3O3 B2406886 (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035000-35-0](/img/structure/B2406886.png)

(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BPy-DA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPy-DA is a complex organic molecule with a unique structure that allows it to bind to certain receptors in the body, making it an important tool for studying biological processes.

Aplicaciones Científicas De Investigación

Polymerization Processes

Atom Transfer Radical Polymerization (ATRP) of (Meth)acrylamides : Studies have shown that using ligands like bipyridines in ATRP can significantly affect the polymerization of (meth)acrylamides, leading to different outcomes in terms of conversion rates and polymer yield (Teodorescu & Matyjaszewski, 1999).

RAFT Polymerization of Acrylamides : Research indicates controlled room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of acrylamides like N-isopropylacrylamide, with specific RAFT chain transfer agents leading to controlled/"living" polymerizations (Convertine et al., 2004).

Living Radical Polymerization : Improved atom transfer radical polymerization (ATRP) of acrylamide in aqueous media using novel catalyst systems, demonstrating linear first-order kinetic plots and the living nature of the polymers (Jewrajka & Mandal, 2004).

Applications in Bioengineering and Tissue Engineering

Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM) substrates, a type of acrylamide polymer, have been extensively used for nondestructive release of biological cells and proteins, with applications in the study of extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

Thermoresponsive Scaffolds for Tissue Engineering : Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed, showing potential for applications in tissue engineering. These scaffolds exhibit changes in pore diameter with temperature, which is crucial for cell infiltration and angiogenesis (Galperin, Long, & Ratner, 2010).

Molecular Studies and Synthesis

- Molecular Docking and DFT Studies : The study of acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, through molecular docking and Density Functional Theory (DFT) helps in understanding non-covalent interactions and spectroscopic data, which are crucial for designing new acrylamide-based materials (Shukla, Chaudhary, & Pandey, 2020).

Supramolecular Assembly and Photoluminescent Properties

- Supramolecular Assembly of Coordination Polymers : Studies have shown the synthesis of coordination polymers based on acrylamide derivatives with auxiliary ligands like bipyridine, leading to compounds with unique structures and photoluminescent properties (Liu & Li, 2013).

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-27-19-7-5-16(14-20(19)28-2)6-8-21(26)25-15-18-4-3-11-24-22(18)17-9-12-23-13-10-17/h3-14H,15H2,1-2H3,(H,25,26)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGLHXGFWVETTG-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)

![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)